![molecular formula C15H13BrN2O2 B2641700 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid CAS No. 2772-37-4](/img/structure/B2641700.png)

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

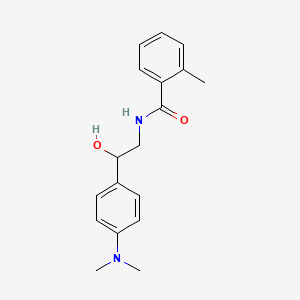

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid, often referred to as 4-BHBA, is an organic compound used in scientific research as a reagent. It is a derivative of benzoic acid, which is a carboxylic acid. 4-BHBA has a wide range of applications in laboratory experiments, including its use as a catalyst in organic synthesis and as a reagent for the synthesis of various organic compounds. The compound is also used in the determination of biological activities and in the study of biochemical and physiological effects.

Scientific Research Applications

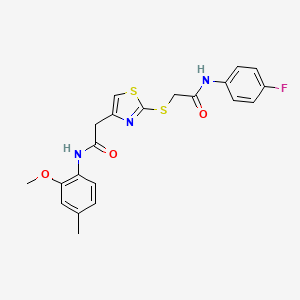

Antibacterial Activities and Synthesis of Novel Compounds

Research has highlighted the utility of related compounds to 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid in the synthesis of novel heterocyclic compounds with potential antibacterial activities. For instance, El-Hashash et al. (2015) described using a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a key starting material for the preparation of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, which were then tested for their antibacterial properties (El-Hashash et al., 2015).

Metal Complexes and DNA Binding

Research on metal complexes involving compounds like 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid has also been conducted. Hasan et al. (2016) synthesized and characterized mixed ligand complexes of Cu(II)/Zn(II) ions containing derivatives of benzoic acid. These complexes were studied for their DNA binding, nuclease, and topoisomerase I inhibitory activity, revealing significant biological activities (Hasan et al., 2016).

Protein Conjugation in Aqueous Solution

The potential for bioorthogonal coupling reactions in aqueous solutions has also been explored using compounds similar to 4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid. Dilek et al. (2015) studied the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, demonstrating applications in protein conjugation (Dilek et al., 2015).

properties

IUPAC Name |

4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-14-8-4-12(5-9-14)15(19)20/h2-9,18H,1H3,(H,19,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDMHWNTSMNJAV-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)

![3-isobutyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641634.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)

![N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B2641639.png)